molecular formula C8H8BNO3 B15299893 (2-methyl-1,3-benzoxazol-4-yl)boronic acid

(2-methyl-1,3-benzoxazol-4-yl)boronic acid

Cat. No.: B15299893
M. Wt: 176.97 g/mol
InChI Key: ZJVRFUWWBILDOK-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-benzoxazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a methyl group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1,3-benzoxazol-4-yl)boronic acid typically involves the reaction of 2-methylbenzoxazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling , a widely used method for forming carbon-carbon bonds. For example, coupling with aryl halides or triflates under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., ethanol/toluene) yields biaryl derivatives . Microwave-assisted conditions (160°C, 30 min) have also been reported for efficient coupling .

Representative reaction :

  • Reaction partners : Aryl halides (e.g., 4-formylphenylboronic acid)

  • Catalyst : Pd(PPh₃)₄ or CuI with 8-quinolinol

  • Yield : Up to 83% under optimized conditions

ReactantCatalystSolventYield
4-formylphenylboronic acidPd(PPh₃)₄EtOH/toluene82%
4-propylpyrimidinylboronic acidCuI/8-quinolinolDMSO37%

Reactivity Trends

The benzoxazole scaffold influences reactivity:

  • Electron-withdrawing groups (e.g., nitro) on the benzoxazole ring reduce reaction efficiency .

  • Electron-donating groups (e.g., methoxy) may also decrease yields due to steric effects .

  • Heterocyclic partners (e.g., pyrimidine, quinoline) show varied compatibility, with yields ranging from 37% to 92% .

SubstituentPositionYield (Suzuki coupling)
HPara92%
CF₃Para55%
CNPara37%

Medicinal Chemistry

  • Drug discovery : Benzoxazole derivatives show promise in targeting enzymes (e.g., acid ceramidase) .

  • Bioactivity : Potential antimicrobial and antipathogenic properties linked to boronic acid functionality.

Structural and Analytical Data

Key spectroscopic features :

  • ¹H NMR : δ 2.55 ppm (s, CH₃), δ 7.3–7.75 ppm (aryl protons) .

  • Mass spectrometry : [M+H]⁺ = 212 (Br isotope pattern) .

PropertyValue
Molecular weight211.06 g/mol
SolubilityInsoluble in H₂O

Scientific Research Applications

(2-Methyl-1,3-benzoxazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methyl-1,3-benzoxazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is particularly useful in molecular recognition and catalysis, where the boronic acid group can interact with specific molecular targets and facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1,3-benzoxazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The position of the boronic acid group can affect the compound’s ability to participate in cross-coupling reactions and its interactions with other molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-methyl-1,3-benzoxazol-4-yl)boronic acid, and how can yield and purity be maximized?

Synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or protodeboronation of boronic esters. Key challenges include minimizing boroxine formation (dehydration/trimerization) and improving selectivity. To enhance yield:

  • Use protecting groups (e.g., diols or sugars) to stabilize the boronic acid during synthesis .
  • Optimize reaction conditions (e.g., palladium catalysts, base selection, and solvent polarity) to reduce side reactions .
  • Purify via non-silica methods (e.g., recrystallization) to avoid irreversible binding with silica gel .

Q. How can researchers address analytical challenges in characterizing this compound?

Boronic acids often complicate mass spectrometry (MS) analysis due to dehydration or boroxine formation. Methodological solutions include:

  • Derivatization : Convert to boronic esters using diols (e.g., 2,3-butanedione) to stabilize the compound for MALDI-MS or LC-MS .
  • Buffer optimization : Adjust pH and ionic strength to suppress non-specific interactions during chromatography or electrophoresis .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to identify decomposition thresholds (e.g., stability up to 600°C for some analogs) .

Table 1 : Common Derivatization Agents for Boronic Acid Stabilization

AgentEfficiencyApplicationReference
2,3-ButanedioneHighMALDI-MS
Diols (e.g., ethylene glycol)ModerateLC-MS
Sugars (e.g., mannitol)HighStructural analysis

Advanced Research Questions

Q. How can computational methods guide the rational design of this compound derivatives for drug discovery?

  • Bioisosteric replacement : Replace carbonyl groups in β-lactams or protease inhibitors with boronic acid moieties to enhance binding affinity .
  • Docking studies : Use tools like the Boronic Acid Navigator to predict interactions with biological targets (e.g., enzymes or glycoproteins) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl or halogen groups) with bioactivity (e.g., antibacterial or anticancer properties) .

Q. What strategies mitigate non-specific interactions when studying boronic acid-glycoprotein binding?

Secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. To improve specificity:

  • Buffer modulation : Use high-pH buffers (e.g., Tris-HCl pH 8.5) to enhance boronate-diol ester formation .
  • Surface functionalization : Immobilize boronic acids on matrices (e.g., gold nanoparticles) to sterically hinder non-specific binding .
  • Competitive assays : Introduce free diols (e.g., sorbitol) to displace weakly bound proteins .

Q. How do structural modifications influence the thermal stability of this compound derivatives?

Thermal degradation pathways depend on substituents:

  • Electron-withdrawing groups (e.g., -Cl, -F): Increase stability by reducing boroxine formation .
  • Bulkier substituents (e.g., tert-butyl): Sterically hinder trimerization, enhancing thermal resistance .

Table 2 : Thermal Stability of Boronic Acid Derivatives

CompoundDegradation Onset (°C)Key Structural FeatureReference
Pyrene-1-boronic acid600Polycyclic aromatic
3-Fluoro-4-hydroxyphenyl320Electron-withdrawing F
2-Methylbenzoxazolyl~300*Heterocyclic methyl
*Estimated based on analogous compounds.

Q. What are the implications of contradictory data in boronic acid reactivity studies, and how can they be resolved?

Contradictions often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate boroxine formation vs. aqueous buffers .
  • pH dependency : Reactivity in Suzuki couplings varies with base strength (e.g., K2CO3 vs. CsF) .
  • Instrumental artifacts : MALDI-MS may underestimate boronic acid concentration due to dehydration; validate with NMR or derivatized LC-MS .

Resolution workflow :

Replicate experiments under standardized conditions (solvent, pH, temperature).

Cross-validate using orthogonal techniques (e.g., TGA + XRD for crystallinity).

Apply multivariate analysis to isolate critical variables .

Q. Key Takeaways

  • Synthesis : Prioritize derivatization and non-silica purification.
  • Analysis : Combine MS with stabilizing agents or thermal profiling.
  • Design : Leverage computational tools for bioactivity prediction.
  • Data conflicts : Systematically isolate experimental variables.

For further reading, consult the Boronic Acid Navigator and structural databases (e.g., Cambridge Structural Database) using SHELX-refined crystallographic data .

Properties

Molecular Formula

C8H8BNO3

Molecular Weight

176.97 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-4-yl)boronic acid

InChI

InChI=1S/C8H8BNO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4,11-12H,1H3

InChI Key

ZJVRFUWWBILDOK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)OC(=N2)C)(O)O

Origin of Product

United States

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